Pentachloro-difluoromethyl-benzene
Overview
Description
Pentachloro-difluoromethyl-benzene is an organofluorine compound characterized by the presence of five chlorine atoms and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches including electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and can be performed under mild and environmentally benign conditions .
Industrial Production Methods
Industrial production of pentachloro-difluoromethyl-benzene may involve continuous-flow processes to ensure efficient and scalable synthesis. For example, continuous-flow double diazotization has been reported for the synthesis of difluorobenzene derivatives, which can be adapted for the production of this compound . This method addresses process challenges such as exothermic reactions and thermal instability of intermediates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentachloro-difluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds and are facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, reducing agents, and catalysts for cross-coupling reactions. Conditions such as temperature, solvent, and reaction time vary depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Pentachloro-difluoromethyl-benzene has several scientific research applications:
Biology: The compound’s unique properties make it useful in the development of imaging probes and other biological tools.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of pentachloro-difluoromethyl-benzene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can mimic the behavior of hydroxyl and thiol groups . This property allows the compound to engage in specific interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylbenzene: Contains three fluorine atoms instead of two, leading to variations in its chemical behavior and applications.
Hexachlorobenzene: Contains six chlorine atoms and no fluorine, making it more hydrophobic and less reactive in certain contexts.
Uniqueness
Pentachloro-difluoromethyl-benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as enhanced stability, specific reactivity, and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(difluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5F2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPSGWWZIIKFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226255 | |
Record name | Benzene, 1,2,3,4,5-pentachloro-6-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-15-6 | |
Record name | Benzene, 1,2,3,4,5-pentachloro-6-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,3,4,5-pentachloro-6-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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